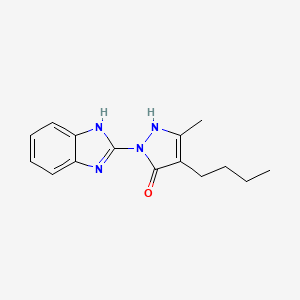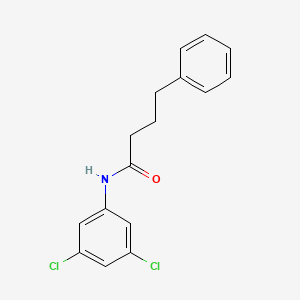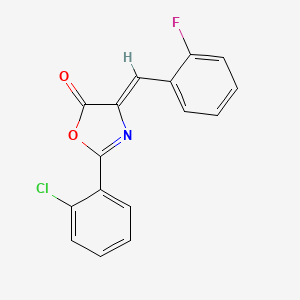
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol, also known as BMX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMX is a kinase inhibitor that targets the TEC family of non-receptor tyrosine kinases, including BMX, ITK, and TXK. The molecule has been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol inhibits the activity of TEC family kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these kinases by 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the phosphorylation of various signaling molecules, including AKT, ERK, and STAT3. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells. Additionally, 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to modulate the immune response by inhibiting the activity of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its specificity for TEC family kinases, which allows for the selective inhibition of these kinases without affecting other cellular processes. However, one of the limitations of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its relatively low potency compared to other kinase inhibitors.
Direcciones Futuras
There are several future directions for the research on 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol. One potential direction is the development of more potent 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol analogs that can be used as more effective cancer treatments. Another potential direction is the investigation of the role of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol in autoimmune disorders and inflammatory diseases. Additionally, the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a therapeutic target for other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be explored.
Métodos De Síntesis
The synthesis of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been described in several research papers. One of the most commonly used methods involves the reaction of 2-amino-1-methylbenzimidazole with 1-bromo-4-butyl-3-methyl-1H-pyrazole-5-ol in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. Several research studies have reported the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a treatment for cancer. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the growth and proliferation of various cancer cells, including prostate cancer, breast cancer, and leukemia. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-11-10(2)18-19(14(11)20)15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUZHRIFRYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)
![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)